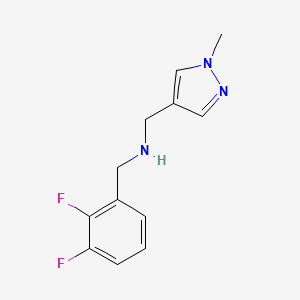

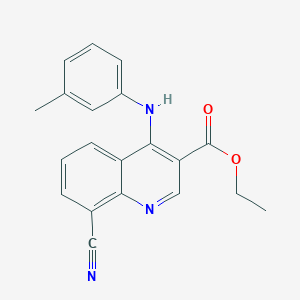

8-氰基-4-(间甲苯胺基)喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, has been a subject of interest due to their broad range of activities . One method involves a condensation reaction by treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . Other methods include synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .科学研究应用

在材料科学和化学中的应用

液晶显示器合成:Bojinov 和 Grabchev 的一项研究重点介绍了荧光乙基 3-芳基-1-甲基-8-氧代-8H-蒽并[9,1-gh]喹啉-2-羧酸酯的合成,展示了它们在液晶显示器中的潜在应用,因为它们在向列型液晶中具有较高的取向参数,表明它们有望增强显示技术 (Bojinov & Grabchev, 2003).

光电二极管应用:Elkanzi 等人合成了一种新型化合物,并探索了其在有机光电二极管中的应用。他们对由该化合物制备的薄膜进行分子、结构和形态表征的工作表明,由于其卓越的光学性能,该化合物在有机光电二极管的设计和制造中具有显著的潜力 (Elkanzi et al., 2020).

锌(II) 特异性荧光剂:Mahadevan 等人进行的研究重点是合成锌喹酯和锌喹酸,这两种化合物都是锌(II) 特异性荧光团。这些化合物在结构上与 8-氰基-4-(间甲苯胺基)喹啉-3-羧酸乙酯相关,有望用于研究生物锌(II),深入了解锌在生物系统中的作用 (Mahadevan et al., 1996).

药物和生物学研究

抗肿瘤活性:Alvarez-Ibarra 等人对新的噻唑并[5,4-b]喹啉衍生物的合成和抗肿瘤评价的研究表明,某些结构特征(包括正电荷密度和构象柔性)对于显着的抗肿瘤活性至关重要。这项研究强调了喹啉衍生物在抗癌治疗开发中的潜力 (Alvarez-Ibarra et al., 1997).

抗菌喹啉:Koga 等人合成了 6,7,8-多取代的 1-乙基-1,4-二氢-4-氧代喹啉-3-羧酸,并评价了它们的抗菌活性。他们的研究结果有助于了解喹啉衍生物中的构效关系,可能指导新抗生素的设计 (Koga et al., 1980).

作用机制

Target of Action

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate is a quinoline derivative. Quinoline derivatives have been found to show selectivity in binding to the estrogen receptor β (ER β) . The ER β plays an important role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Given its potential interaction with er β, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in a variety of biological processes, including cell growth, differentiation, and function .

Pharmacokinetics

The quinoline core is a common feature in many pharmaceuticals, suggesting that this compound may have favorable adme properties .

Result of Action

Its potential interaction with er β suggests that it may influence cellular processes regulated by estrogen signaling, such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .

属性

IUPAC Name |

ethyl 8-cyano-4-(3-methylanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-3-25-20(24)17-12-22-18-14(11-21)7-5-9-16(18)19(17)23-15-8-4-6-13(2)10-15/h4-10,12H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWBZYJFRYLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2988586.png)

![N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2988590.png)

![N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2988593.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)